(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and others. These properties can often be predicted using computational chemistry .Scientific Research Applications
Marine Source Identification : A study reported the first isolation of a related compound, 8-(R)-HETE, from a marine source, the Pacific starfish Patiria miniata. This highlights the compound's occurrence in marine biology and its potential significance in marine organisms (D’Auria, Minale, Riccio, & Uriarte, 1988).
Metabolic Studies in Yeast : Another research focused on various fatty acids fed to the yeast Dipodascopsis uninucleata, where fatty acids containing a 5Z,8Z-diene system, including eicosatetraenoic acid, yielded 3-hydroxy-all-Z-eicosapolyenoic acids. This demonstrates the metabolic capabilities of yeasts with respect to these fatty acids (Venter et al., 1997).
LC-MS/MS Quantification in Human Plasma : A study developed a LC-MS/MS method to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, highlighting the compound's importance in human biochemistry (Duflot et al., 2017).
5-Lipoxygenation in Human Leucocytes : Research on the suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product further elucidates the compound’s role in human immune responses (Petrich, Ludwig, Kühn, & Schewe, 1996).
Red Alga Oxylipin Metabolism : A study on the red alga Gracilariopsis lemaneiformis demonstrated the conversion of arachidonic acid into vicinal diol fatty acids, offering insights into plant biochemistry and potential applications in biotechnology (Gerwick, Moghaddam, & Hamberg, 1991).
Safety And Hazards
properties
IUPAC Name |
(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSSCYFERVGJQ-JJUYGIQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348077 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid | |
CAS RN |
867350-87-6 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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